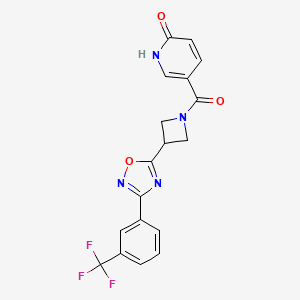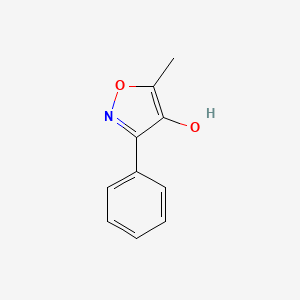
4-(Trifluoromethyl)furan-2-carbaldehyde
概要
説明
4-(Trifluoromethyl)furan-2-carbaldehyde is a chemical compound with the CAS Number: 26431-60-7 . It has a molecular weight of 164.08 and is a liquid at room temperature . The IUPAC name for this compound is 4-(trifluoromethyl)-2-furaldehyde .
Synthesis Analysis
The synthesis of furan compounds, including this compound, has been studied extensively. For instance, a metal-free one-flask synthesis of multi-substituted furans has been reported . This method integrates three steps of cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one flask to give products in moderate to good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3F3O2/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), and others .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 164.08 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学的研究の応用
Green Chemistry and Synthesis of Bioactive Molecules
Furan-2-carbaldehydes, including derivatives like 4-(Trifluoromethyl)furan-2-carbaldehyde, are utilized as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This process is significant for its environmental friendliness, as it does not require the protection of hydroxyl, carboxyl, amide, or secondary amino groups, highlighting the role of furan derivatives in sustainable chemistry practices (Yu et al., 2018).
Heterogeneously Catalyzed Reactions and Biorefining
In the context of biorefining, furan-2-carbaldehyde plays a crucial role as an intermediate for producing furfural, an essential chemical in the industry, through heterogeneously catalyzed reactions. These processes are favored for their alignment with green chemistry principles, such as reduced corrosiveness, minimal waste, and easier catalyst recovery, offering a sustainable pathway for furfural production from biomass-derived resources (Karinen et al., 2011).
Analytical Applications and Material Degradation Monitoring
The compound has also found applications in analytical chemistry, particularly in monitoring the degradation of materials such as transformer oil. Furfural dissolved in transformer oil is an important marker of thermal and mechanical degradation in oil-paper insulation systems. Advanced techniques like confocal laser Raman spectroscopy have been utilized for the effective and quantitative detection of furfural concentrations, aiding in the assessment of insulation paper degradation in power transformers (Chen et al., 2016).
Chemical Synthesis and Catalysis
Furthermore, furan derivatives, including this compound, are pivotal in the catalytic synthesis of heterocycles, such as indazoles and furans, through C–H bond functionalization/addition/cyclization cascades. These syntheses demonstrate the versatility of furan compounds in facilitating the construction of complex molecular architectures, essential for pharmaceutical, agrochemical, and material research (Hummel & Ellman, 2014).
Safety and Hazards
The safety information for 4-(Trifluoromethyl)furan-2-carbaldehyde includes several hazard statements such as H226 (flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and taking measures against static discharge .
将来の方向性
Furan-2-carbaldehydes, including 4-(Trifluoromethyl)furan-2-carbaldehyde, are being explored as efficient green C1 building blocks for the synthesis of bioactive compounds . This suggests that future research may focus on developing new synthetic methods using these compounds, potentially leading to the discovery of new bioactive compounds.
特性
IUPAC Name |
4-(trifluoromethyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXKGUWZFQJRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26431-60-7 | |
| Record name | 4-(trifluoromethyl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2966673.png)
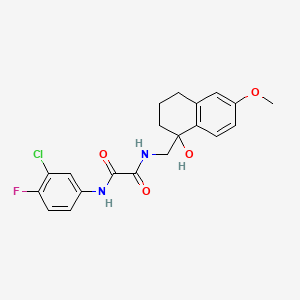
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2966679.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)
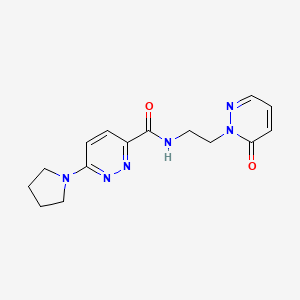
![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2966685.png)


![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)
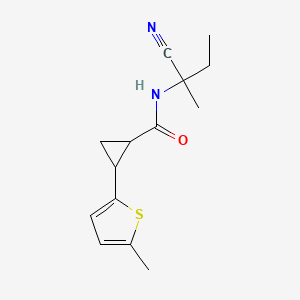
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2966691.png)
